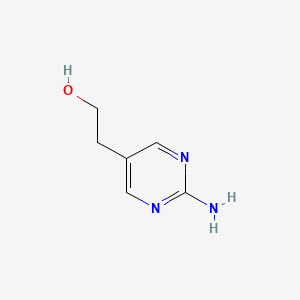

2-(2-Aminopyrimidin-5-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-(2-aminopyrimidin-5-yl)ethanol |

InChI |

InChI=1S/C6H9N3O/c7-6-8-3-5(1-2-10)4-9-6/h3-4,10H,1-2H2,(H2,7,8,9) |

InChI Key |

YXRZECPIJYAROJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)N)CCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Aminopyrimidin 5 Yl Ethan 1 Ol and Its Structural Analogs

Precursor Synthesis Strategies for Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring is a foundational step in the synthesis of the target compound and its analogs. Several classical and modern synthetic strategies are employed to construct this heterocyclic system.

Condensation Reactions Involving Amidines and Dicarbonyl Compounds

A widely utilized and classical approach for pyrimidine synthesis is the Pinner synthesis, which involves the acid- or base-catalyzed condensation of amidines with 1,3-dicarbonyl compounds. slideshare.netmdpi.com This method allows for the formation of various substituted pyrimidines by reacting amidine derivatives with compounds like β-keto esters, malonic esters, or β-diketones. slideshare.net For instance, the reaction of guanidine (B92328), an amidine derivative, with appropriate β-dicarbonyl compounds can lead to the formation of 2-aminopyrimidines. wikipedia.org The versatility of this reaction is demonstrated by its use in the synthesis of important pharmaceutical compounds. slideshare.net

The general mechanism involves the initial reaction of the dicarbonyl compound with the amidine to form an intermediate which then undergoes cyclization to yield the pyrimidine ring. bu.edu.eg The choice of reactants and reaction conditions can be tailored to introduce specific substituents onto the pyrimidine core.

Cyclization Approaches for Substituted Pyrimidines

Beyond the Pinner synthesis, various other cyclization strategies are employed to create substituted pyrimidines. One common method involves the condensation of compounds containing a C-C-C fragment with those containing an N-C-N fragment, such as urea, thiourea, or their derivatives. bu.edu.eg Multicomponent reactions, like the Biginelli reaction, also provide a convergent pathway to pyrimidine derivatives. wikipedia.org

Modern approaches often utilize metal catalysts to facilitate the cyclization. For example, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines or guanidines have proven to be a powerful tool for constructing pyrimidines. mdpi.com Another strategy involves the [3+3] annulation of α,β-unsaturated ketones with benzamidine (B55565) in the presence of a base. researchgate.net These methods offer access to a diverse range of substituted pyrimidines, which can then be further functionalized. researchgate.net

Wittig Reaction and Related Olefination Methods in Pyrimidine Synthesis

While the Wittig reaction is primarily known for converting aldehydes and ketones into alkenes, its principles can be adapted for the synthesis of heterocyclic systems. masterorganicchemistry.comwikipedia.org The aza-Wittig reaction, in particular, is a valuable tool for the synthesis of nitrogen-containing heterocycles, including fused pyrimidine derivatives. eurekaselect.combenthamdirect.com This reaction involves the formation of a carbon-nitrogen double bond. youtube.com

Although direct application of the Wittig reaction to form the pyrimidine ring itself is less common, it can be instrumental in preparing precursors with the necessary carbon framework and functional groups for subsequent cyclization into the desired pyrimidine structure.

Functional Group Introduction and Transformation for the Ethan-1-ol Moiety

Once the 2-aminopyrimidine (B69317) core is established, the next critical phase is the introduction and manipulation of the ethan-1-ol side chain at the 5-position of the pyrimidine ring.

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental for introducing the two-carbon side chain onto the pyrimidine ring. While direct alkylation at the carbon atoms of the pyrimidine ring can be challenging due to the electron-deficient nature of the ring, metalated pyrimidines can react with alkyl halides. wikipedia.org Acylation reactions, on the other hand, typically occur at the nitrogen atoms of the pyrimidine ring to form N-acyl derivatives. rsc.orgquimicaorganica.org

A more effective strategy for introducing the side chain at the C5 position often involves starting with a pre-functionalized pyrimidine, such as a 5-halopyrimidine, and employing cross-coupling reactions. Alternatively, a pyrimidine with a suitable functional group at the 5-position, like a carboxylic acid or an ester, can be used as a handle for further transformations.

Reduction of Carboxylic Esters to Alcohol Functionalities

A common and efficient method for generating the ethan-1-ol moiety is through the reduction of a corresponding carboxylic acid ester. Pyrimidine-5-carboxylic acid esters can be prepared through various synthetic routes, including the condensation reactions mentioned earlier. Once the ester is in place, it can be selectively reduced to the primary alcohol.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. chemistrysteps.comlibretexts.org The reaction proceeds via a nucleophilic attack of the hydride on the ester carbonyl group. chemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org However, combinations of NaBH₄ with other reagents, such as iodine or cobalt(II) chloride, have been shown to effectively reduce esters to alcohols. researchgate.netorganic-chemistry.org Another selective reagent for this transformation is borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF). researchgate.net

The choice of reducing agent is critical to ensure that other functional groups on the pyrimidine ring, such as the amino group, remain unaffected.

Multi-step Organic Syntheses and Convergent Routes to 2-(2-Aminopyrimidin-5-yl)ethan-1-ol Derivatives

The construction of this compound derivatives is typically achieved through multi-step synthetic pathways. These routes can be broadly categorized as linear sequences, where the pyrimidine core is built upon step-by-step, or convergent syntheses, where different fragments of the molecule are synthesized separately and then combined.

A common strategy involves the use of pre-functionalized pyrimidine building blocks. For instance, a convergent approach could utilize a Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov This powerful carbon-carbon bond-forming reaction can couple a pyrimidine electrophile (e.g., a halogenated pyrimidine) with an organoboron reagent.

One plausible multi-step synthesis of this compound could involve the following key transformations:

Protection of the Amino Group: The 2-amino group of a suitable starting material, such as 2-amino-5-bromopyrimidine, would likely require protection to prevent side reactions in subsequent steps. Common protecting groups for an amino group include tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn).

Suzuki-Miyaura Coupling: The protected 5-bromopyrimidine (B23866) derivative can then undergo a Suzuki-Miyaura coupling with a suitable boronic acid or ester containing a protected two-carbon ethanol (B145695) fragment. An example of such a reagent is 2-(tert-butyldimethylsilyloxy)ethylboronic acid pinacol (B44631) ester. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov

Deprotection: The final step would involve the removal of the protecting groups from both the amino and hydroxyl functionalities to yield the target compound, this compound.

An alternative approach could involve the condensation of a three-carbon building block with guanidine to form the 2-aminopyrimidine ring, a classic method for pyrimidine synthesis. ijpsjournal.com The choice of the three-carbon component would be critical to introduce the desired ethanol side chain at the 5-position.

The table below outlines a hypothetical convergent synthetic route for a derivative of this compound.

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-5-bromopyrimidine | Di-tert-butyl dicarbonate, Triethylamine (B128534), Dichloromethane (B109758) | tert-Butyl (5-bromopyrimidin-2-yl)carbamate |

| 2 | tert-Butyl (5-bromopyrimidin-2-yl)carbamate, 2-(tert-Butyldimethylsilyloxy)ethylboronic acid pinacol ester | Pd(PPh₃)₄, K₂CO₃, Toluene/Water | tert-Butyl (5-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyrimidin-2-yl)carbamate |

| 3 | tert-Butyl (5-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyrimidin-2-yl)carbamate | Trifluoroacetic acid, Dichloromethane; followed by Tetrabutylammonium fluoride, Tetrahydrofuran | This compound |

Purification and Isolation Techniques in the Synthesis of this compound and its Analogs

The successful synthesis of this compound and its analogs is highly dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The polar nature of the amino and hydroxyl groups, combined with the basicity of the aminopyrimidine core, necessitates careful selection of purification methods.

Flash column chromatography is a primary technique for the purification of organic compounds and is particularly useful for separating the components of complex reaction mixtures encountered in the synthesis of pyrimidine derivatives. biotage.com The choice of the stationary phase and the mobile phase is critical for achieving good separation.

For a compound like this compound, which contains a basic amino group, standard silica (B1680970) gel can lead to poor separation due to strong interactions between the basic compound and the acidic silica surface. This can result in significant tailing of the product peak and potential degradation. To mitigate these issues, several strategies can be employed:

Use of Amine-Functionalized Silica: A stationary phase where the silica surface has been chemically modified with an amine-containing functional group can neutralize the acidic sites and improve the chromatography of basic compounds. biotage.com

Mobile Phase Modifiers: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to "deactivate" the acidic sites on standard silica gel and improve the elution profile of basic compounds. biotage.com

Gradient Elution: A gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity, is often used to effectively separate compounds with different polarities. For aminopyrimidine derivatives, a common solvent system is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a polar solvent like ethyl acetate (B1210297) or methanol. rsc.org

The table below illustrates a typical flash chromatography setup for the purification of a basic aminopyrimidine derivative.

| Parameter | Description |

| Stationary Phase | Silica gel or Amine-functionalized silica gel |

| Mobile Phase (Eluent) | A gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol |

| Mobile Phase Modifier | 0.1-1% Triethylamine or Ammonia (if using standard silica gel) |

| Detection | Thin-Layer Chromatography (TLC) or UV detector |

Recrystallization is a powerful purification technique for solid compounds, based on the principle of differential solubility of the desired compound and impurities in a particular solvent at different temperatures. biotage.comnih.gov The process generally involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, which leads to the formation of pure crystals. rsc.org

The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.

Dissolve impurities well at all temperatures or not at all.

Not react with the compound being purified.

Be sufficiently volatile to be easily removed from the purified crystals.

For aminopyrimidine derivatives, which are often solids, recrystallization can be an effective final purification step. nih.gov Ethanol is a commonly used solvent for crystallizing such compounds. nih.govresearchgate.net In cases where a single solvent is not suitable, a mixed solvent system can be employed.

Precipitation is another method to isolate a solid product from a solution. This can be induced by changing the solvent composition to decrease the solubility of the product or by changing the pH to neutralize a charged species, making it less soluble. For instance, after a reaction in an aqueous medium, the addition of a non-polar solvent or adjusting the pH can cause the desired aminopyrimidine derivative to precipitate out of the solution.

The general steps for recrystallization are summarized in the table below.

| Step | Procedure |

| 1. Solvent Selection | Test the solubility of the impure compound in various solvents to find a suitable one. |

| 2. Dissolution | Dissolve the impure solid in the minimum amount of hot solvent. |

| 3. Hot Filtration (optional) | If insoluble impurities are present, filter the hot solution. |

| 4. Cooling and Crystallization | Allow the hot solution to cool slowly to room temperature, then potentially in an ice bath to maximize crystal formation. |

| 5. Crystal Collection | Collect the crystals by vacuum filtration. |

| 6. Washing | Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities. |

| 7. Drying | Dry the purified crystals to remove any residual solvent. |

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Aminopyrimidin 5 Yl Ethan 1 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the case of 2-(2-aminopyrimidin-5-yl)ethan-1-ol derivatives, the ¹H NMR spectrum would typically show characteristic signals for the aromatic protons on the pyrimidine (B1678525) ring, the methylene (B1212753) protons of the ethan-1-ol side chain, and the protons of the amino and hydroxyl groups. The exact chemical shifts would be influenced by the nature and position of any substituents on the pyrimidine ring. For instance, the protons on the pyrimidine ring are expected to appear in the aromatic region, while the protons of the CH₂ groups in the side chain would be found in the aliphatic region.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms and the amino group. The carbon atoms of the ethan-1-ol side chain will also exhibit characteristic signals. The analysis of both ¹H and ¹³C NMR data allows for a comprehensive initial assessment of the molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine H-4/H-6 | ~8.2 | ~158 |

| Pyrimidine H-5 | ~7.0 | ~120 |

| -CH₂- (attached to pyrimidine) | ~2.7 | ~30 |

| -CH₂- (attached to -OH) | ~3.6 | ~60 |

| -NH₂ | Variable | - |

| -OH | Variable | - |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

While one-dimensional NMR provides essential information, complex molecules often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. youtube.comsdsu.edu These experiments correlate different nuclei, providing a more detailed picture of the molecular connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. sdsu.edu For this compound, COSY would show correlations between the protons of the two methylene groups in the side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. researchgate.net It is invaluable for assigning the ¹³C signals based on the known ¹H assignments. youtube.com For example, the proton signal of a specific methylene group will show a cross-peak with the carbon signal of the same group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) correlations between protons and carbons. researchgate.net HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the ethan-1-ol side chain to the pyrimidine ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the three-dimensional conformation of the molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound derivatives.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms in a molecule. wikipedia.org Although less sensitive than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it offers significant advantages for characterizing nitrogen-containing heterocycles like aminopyrimidines. wikipedia.orghuji.ac.il

The chemical shifts of the nitrogen atoms in the pyrimidine ring and the amino group are highly sensitive to their electronic environment, including protonation states and hydrogen bonding interactions. researchgate.net For instance, the ¹⁵N NMR spectrum can distinguish between the different nitrogen atoms in the pyrimidine ring (N1 and N3) and the exocyclic amino group. nih.gov Changes in the ¹⁵N chemical shifts upon complexation or changes in solvent can provide insights into the site of interaction. researchgate.netnih.gov The use of ¹⁵N-labeled compounds can significantly enhance the sensitivity of the experiment. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as this compound. nih.govnih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. researchgate.net As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov

A key advantage of ESI is that it typically produces intact molecular ions, often in the form of protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. semanticscholar.org This allows for the direct determination of the molecular weight of the compound. scripps.edu The high sensitivity of ESI-MS makes it possible to analyze very small amounts of sample. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information. semanticscholar.org

Table 2: Expected ESI-MS Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 140.0818 |

| [M+Na]⁺ | 162.0638 |

Note: M represents the neutral molecule C₆H₉N₃O.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This level of accuracy allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific combination of atoms. nih.govmdpi.com

For this compound, HRMS would be able to confirm the molecular formula C₆H₉N₃O by matching the experimentally measured mass of the molecular ion to its calculated exact mass. This is a powerful tool for confirming the identity of a compound and for distinguishing between isomers that have the same nominal mass but different elemental compositions. researchgate.net The high resolving power of HRMS also helps to separate the analyte signal from background interferences, resulting in cleaner mass spectra. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and molecular structure of this compound derivatives. The vibrational modes of the pyrimidine ring, the amino group, and the ethanol (B145695) substituent give rise to a characteristic spectral fingerprint.

The analysis of related aminopyrimidine compounds provides a basis for understanding the expected vibrational frequencies. For instance, in 2-aminopyrimidine (B69317), the N-H stretching vibrations of the amino group are typically observed in the region of 3250-3480 cm⁻¹. Specifically, the asymmetric and symmetric NH₂ stretching modes have been identified for similar molecules. sigmaaldrich.com The scissoring vibration of the amino group is expected around 1650 cm⁻¹. sigmaaldrich.com

The pyrimidine ring itself exhibits a series of characteristic vibrations. These include ring stretching, breathing, and deformation modes. The C-N stretching vibrations within the aromatic ring are typically found in the 1330-1260 cm⁻¹ region for primary aromatic amines where the nitrogen is directly attached to the ring. sigmaaldrich.com

In the IR spectrum of a related compound, 4-aminopyridine (B3432731), the symmetric NH₂-stretch has been noted to undergo Fermi-resonance splitting. mdpi.com The NH₂-scissoring band in 4-aminopyridine shifts from 1623 cm⁻¹ in solution to 1645 cm⁻¹ in the solid state, indicating the influence of intermolecular interactions. mdpi.com For 2,5-diamino-4,6-dihydroxy pyrimidine, the vibrational frequencies have been assigned based on a C₂ᵥ point group symmetry. nih.gov

A theoretical and experimental study on 4-Amino-2-chloropyrimidine-5-carbonitrile (ACPC) recorded Raman and infrared spectra in the ranges of 3600-100 cm⁻¹ and 4000-200 cm⁻¹, respectively. bldpharm.com This study utilized computational methods to predict and assign vibrational modes, demonstrating the power of combining experimental data with theoretical calculations for a detailed structural analysis. bldpharm.com

Table 1: Representative Vibrational Frequencies for Aminopyrimidine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretching (Amino Group) | 3250 - 3480 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 2960 |

| N-H Scissoring (Amino Group) | ~1650 |

| Pyrimidine Ring Stretching | 1400 - 1600 |

| C-N Stretching (Ring) | 1260 - 1330 |

| O-H Stretching (Ethanol) | 3200 - 3600 (broad) |

| C-O Stretching (Ethanol) | 1000 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For aminopyrimidine derivatives, the absorption bands in the UV-Vis region are typically associated with π → π* and n → π* transitions of the pyrimidine ring and the amino group.

Studies on aminopyridine Schiff bases have shown that the electronic absorption spectra are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. jyu.fi This indicates a change in the electronic distribution upon excitation. The absorption bands can be interpreted to understand the different electronic transitions within the molecule. jyu.fi

In a study of 2-amino-3-cyanopyridine (B104079) derivatives, the effect of seven different solvents on their fluorescence properties was investigated, highlighting the sensitivity of the electronic structure to the chemical environment. researchgate.net The observed shifts in absorption and emission bands provide insights into the charge reorganization upon electronic excitation. researchgate.net

For pyrimidine and its halogenated derivatives, the absorption spectra have been characterized by several bands corresponding to different electronic transitions. sciforum.net For instance, band I (3.7–4.6 eV) and band II (4.6–5.7 eV) show minor shifts, while larger shifts are observed in band III (5.7–6.7 eV) upon halogenation. sciforum.net This suggests that substituents on the pyrimidine ring can significantly influence the energy of the electronic transitions.

Table 2: Typical Electronic Transitions in Aminopyrimidine Derivatives

| Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 300 | High-intensity transition within the pyrimidine ring. |

| n → π | > 300 | Lower-intensity transition involving non-bonding electrons on nitrogen atoms. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₆H₉N₃O), the theoretical elemental composition can be calculated and compared with experimental data to confirm its purity and stoichiometry.

In a study synthesizing a series of 2-aminopyrimidine derivatives, elemental analysis was performed to confirm the structures of the newly synthesized compounds. researchgate.net For example, for a compound with the formula C₁₂H₁₃ClN₄O₂, the calculated percentages were C, 51.34%; H, 4.67%; N, 19.96%. The found experimental values were C, 51.72%; H, 4.67%; N, 19.72%, which are in close agreement with the calculated values, thus confirming the proposed structure. researchgate.net Similarly, for a compound with the formula C₁₄H₁₇ClN₄O, the calculated values were C, 57.44%; H, 5.85%; N, 19.14%, and the found values were C, 58.48%; H, 6.38%; N, 19.11%. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C₆H₉N₃O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 51.78% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 6.54% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 30.21% |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.49% |

| Total | 139.18 | 100.00% |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

For a related compound, 5-aminopyrimidine, the crystal structure was determined to be stabilized by hydrogen bonds between the amino group and the ring nitrogen atoms, forming a two-dimensional network. chemicalbook.com This highlights the importance of intermolecular forces in dictating the crystal packing.

In another study on a pyridylpyrazole derivative bearing a hydroxyethyl (B10761427) substituent, single-crystal X-ray diffraction confirmed the molecular structure. chemicalbook.com The crystallographic data for this compound, C₁₁H₁₃N₃O, provided detailed information about its solid-state conformation.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Anion-π Interactions)

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. Hydrogen bonding is a predominant interaction in aminopyrimidine derivatives due to the presence of the amino group (donor) and the pyrimidine nitrogen atoms (acceptors).

In the crystal structure of 5-aminopyrimidine, a two-dimensional network is formed through hydrogen bonds between the amino group and the ring nitrogen atoms. chemicalbook.com The analysis of intermolecular interactions is crucial as they can significantly influence the physical properties of the crystalline material.

Besides classical hydrogen bonds, other weak interactions such as C-H···π and π-π stacking interactions can also play a role in the crystal packing of these compounds. The study of these interactions helps in understanding the supramolecular architecture of the crystal.

Conformational Analysis in the Crystalline State

Single-crystal X-ray diffraction also allows for a detailed conformational analysis of the molecule in its crystalline state. For this compound, this would involve determining the torsion angles associated with the ethan-1-ol side chain relative to the pyrimidine ring.

In a study of stable hemiaminals derived from 2-aminopyrimidine, the conformation was described as "screwed-stretched," with dihedral angles between the phenyl and pyrimidine planes ranging from 67.4(1)° to 88.5(1)°. This demonstrates how the solid-state environment can lock the molecule into a specific conformation. The conformation adopted in the crystalline state is often the one that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions.

Chemical Transformations and Derivatization Strategies for 2 2 Aminopyrimidin 5 Yl Ethan 1 Ol Scaffolds

Reactivity at the Pyrimidine (B1678525) Ring Nitrogen Atoms

The 2-aminopyrimidine (B69317) core possesses two endocyclic (ring) nitrogen atoms at positions 1 and 3, and one exocyclic amino group at position 2. ijpsjournal.com The relative nucleophilicity of these sites dictates the outcome of reactions with electrophiles. Generally, the exocyclic C2-amino group is the most nucleophilic and is the primary site of reactions like acylation and alkylation under neutral or weakly basic conditions.

However, the ring nitrogens, particularly N1, exhibit significant nucleophilicity and play a crucial role in cyclization reactions. sioc-journal.cn The N1 atom is more nucleophilic than N3 due to the electron-donating effect of the adjacent amino group. Alkylation at N1 is a key initial step in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyrimidines. acs.org While direct and selective alkylation of the ring nitrogens without involving the amino group can be challenging, it is often achieved as part of a tandem reaction sequence that leads to more complex molecular architectures. The dual nucleophilic nature of the 2-aminopyrimidine system is a cornerstone of its synthetic utility. sioc-journal.cnresearchgate.net

Transformations of the Amino Group at the C2-position

The amino group at the C2-position is a primary site for introducing structural diversity into the 2-(2-aminopyrimidin-5-yl)ethan-1-ol scaffold. Its reactivity allows for the formation of amides, sulfonamides, and substituted amines, as well as its participation in cyclization reactions to build fused ring systems.

The C2-amino group readily undergoes acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. These reactions are typically high-yielding. While mono-acylation is the most common outcome, N,N-diacylation has been observed, particularly when using a strong base which can deprotonate the initially formed amide, rendering it susceptible to a second acylation. semanticscholar.org Using a weaker base like pyridine (B92270) can favor the formation of the mono-acylated product. semanticscholar.org

Alkylation of the C2-amino group can be achieved using various alkylating agents. Reductive amination, which involves reacting the aminopyrimidine with an aldehyde or ketone in the presence of a reducing agent, is a common method for producing N-monosubstituted derivatives. researchgate.net A method for the N-alkylation of 2-aminopyrimidine derivatives using alcohols as alkylating reagents has also been developed, offering a green alternative that produces water as the only by-product and shows excellent regioselectivity for the amino group over the ring nitrogens. google.com

Table 1: Examples of Acylation and Alkylation Reactions on 2-Aminopyrimidine Scaffolds

| Reaction Type | Reagent(s) | Conditions | Product Type | Reference |

| Acylation | Benzoyl chloride, Pyridine | Room Temperature | N-Benzoyl-2-aminopyrimidine | semanticscholar.org |

| Acylation | Acetic anhydride | Reflux | N-Acetyl-2-aminopyrimidine | acs.org |

| Alkylation | Aldehyde, Formic acid | Reflux | N-Alkyl-2-aminopyrimidine | researchgate.net |

| Alkylation | Alcohol, Transition Metal Catalyst, Base | 120-150 °C | N-Alkyl-2-aminopyrimidine | google.com |

| Alkylation | Phenacyl bromide, Base | Reflux | N-(2-Oxo-2-phenylethyl)-2-aminopyrimidine | nih.gov |

The 2-aminopyrimidine moiety is a key precursor for synthesizing fused heterocyclic systems of significant interest in medicinal chemistry, such as imidazo[1,2-a]pyrimidines and pyrido[1,2-a]pyrimidines.

The synthesis of imidazo[1,2-a]pyrimidines often follows a mechanism analogous to the Chichibabin reaction. nih.gov This involves the reaction of a 2-aminopyrimidine derivative with an α-halocarbonyl compound, such as 2-bromoacetophenone. nih.gov The reaction proceeds via initial SN2 alkylation of the more nucleophilic ring nitrogen (N1), followed by an intramolecular cyclization where the C2-amino group attacks the carbonyl carbon. A final dehydration step yields the aromatic imidazo[1,2-a]pyrimidine (B1208166) ring system. acs.orgnih.gov Various catalysts and conditions, including catalyst-free methods, have been developed to promote this transformation efficiently. bio-conferences.orgjst.go.jp

Pyrido[1,2-a]pyrimidines can be synthesized from 2-aminopyrimidines by reacting them with β-dicarbonyl compounds, β-keto esters, or their synthetic equivalents. researchgate.netrsc.org The reaction typically involves a condensation followed by an intramolecular cyclization to form the fused six-membered ring. These reactions can be promoted by acid catalysts or performed under thermal conditions. researchgate.netresearchgate.net

Table 2: Cyclization Reactions to Form Fused Heterocycles

| Target System | Reagents | Conditions | Key Steps | Reference |

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine, α-Bromoacetophenone | Base (e.g., K₂CO₃), DMF | N1-Alkylation, Intramolecular Cyclization, Dehydration | acs.orgnih.gov |

| Pyrido[1,2-a]pyrimidin-4-one | 2-Aminopyrimidine, β-Keto ester | Acid catalyst (e.g., TsOH-SiO₂) or BiCl₃, Solvent-free | Condensation, Intramolecular Cyclization | researchgate.net |

| Pyrido[1,2-a]pyrimidine | 2-Aminopyrimidine, Aroylacetonitrile, Orthoester | 80 °C, then conc. HCl | One-pot three-component reaction, Cyclization | researchgate.net |

Modifications of the Ethan-1-ol Side Chain

The primary alcohol of the ethan-1-ol side chain offers another handle for derivatization through reactions typical of hydroxyl groups.

The hydroxyl group can be readily converted into esters through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid by-product. Standard esterification conditions, such as the Steglich esterification using a carboxylic acid with DCC and DMAP, are also applicable.

Etherification can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide. These standard transformations allow for the introduction of a wide variety of ester and ether functionalities onto the side chain.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. libretexts.org More powerful oxidation systems, or two-step one-pot procedures like TEMPO/NaOCl followed by NaClO₂, can be used to convert the primary alcohol directly to a carboxylic acid. nih.gov These methods are often compatible with other functional groups present in the molecule. rsc.orgresearchgate.net

While direct reduction of an alcohol to an alkane is not a straightforward process, it can be accomplished through a two-step sequence. libretexts.org The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. The resulting sulfonate ester can then be reduced to the alkane using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Table 3: Potential Transformations of the Ethan-1-ol Side Chain

| Transformation | Reagent(s) | Product | Reference (Principle) |

| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(2-Aminopyrimidin-5-yl)acetaldehyde | libretexts.org |

| Oxidation | TEMPO, NaOCl, NaClO₂ | 2-(2-Aminopyrimidin-5-yl)acetic acid | nih.gov |

| Esterification | Acetic anhydride, Pyridine | 2-(2-Aminopyrimidin-5-yl)ethyl acetate (B1210297) | N/A |

| Etherification | 1. NaH; 2. CH₃I | 5-(2-Methoxyethyl)-2-aminopyrimidine | N/A |

| Reduction to Alkane | 1. TsCl, Pyridine; 2. LiAlH₄ | 5-Ethyl-2-aminopyrimidine | libretexts.org |

Regioselective Functionalization of the Pyrimidine Ring (e.g., C4, C5, C6 positions)

The 2-aminopyrimidine core is susceptible to functionalization at its carbon atoms, particularly at the C4, C5, and C6 positions. The presence of the amino group at C2 and the hydroxyethyl (B10761427) group at C5 influences the reactivity and regioselectivity of these transformations.

The C4 and C6 positions of the 2-aminopyrimidine ring are electron-deficient and thus are primary sites for nucleophilic substitution reactions. This is often exploited by first introducing good leaving groups, such as halogens, at these positions. For instance, 2-amino-4,6-dichloropyrimidine (B145751) can be used as a starting material, where the chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles. nih.gov While direct halogenation of this compound is not widely reported, analogous structures suggest that such transformations are feasible, providing a versatile handle for further derivatization.

The C5 position, where the ethanol (B145695) substituent is located in the target molecule, can also be a site for functionalization, often through electrophilic substitution, although this is less common for the electron-rich 2-aminopyrimidine system. However, derivatization at this position is more commonly achieved by utilizing a precursor with a functional group that can be modified. For example, a boronic acid group at the C5 position, as seen in 2-aminopyrimidine-5-boronic acid, allows for palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce a wide variety of substituents. sigmaaldrich.com

The functionalization strategies for the pyrimidine ring are summarized in the table below, drawing parallels from related 2-aminopyrimidine structures.

| Position | Reaction Type | Reagents and Conditions | Potential Products |

| C4/C6 | Nucleophilic Aromatic Substitution | Various amines, triethylamine, 80-90 °C, solvent-free | 4/6-Amino-substituted pyrimidines |

| C4/C6 | Nucleophilic Aromatic Substitution | Various alcohols/phenols, base (e.g., NaH) | 4/6-Alkoxy/Aryloxy-substituted pyrimidines |

| C5 | Suzuki Coupling (from boronic acid precursor) | Aryl/heteroaryl halides, Pd catalyst, base | 5-Aryl/Heteroaryl-substituted pyrimidines |

This table presents potential reactions for the this compound scaffold based on known reactivity of similar 2-aminopyrimidine compounds.

Cyclocondensation and Annulation Reactions to Form Fused Heterocycles

The 2-aminopyrimidine moiety is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. nih.govjchr.org The amino group at the C2 position, along with a suitably positioned functional group on a substituent, can participate in cyclization reactions to form a variety of fused rings.

For the this compound scaffold, the primary amino group is a key nucleophile. This group can react with various electrophilic partners to construct fused five- or six-membered rings. For example, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyrimidines. Similarly, condensation with α,β-unsaturated carbonyl compounds can yield pyrimido[1,2-a]pyrimidines.

The hydroxyethyl group at the C5 position can also be envisioned to participate in cyclization reactions. After conversion to a more reactive group, such as a halide or a tosylate, it could potentially undergo intramolecular cyclization with a nucleophilic center on a fused ring system or with another substituent on the pyrimidine ring.

The following table outlines some potential cyclocondensation and annulation reactions for creating fused heterocycles from a 2-aminopyrimidine scaffold.

| Fused Ring System | Reagents and Conditions | General Structure of Product |

| Imidazo[1,2-a]pyrimidine | α-Haloketones (e.g., chloroacetone), base | A five-membered imidazole (B134444) ring fused to the pyrimidine. |

| Pyrimido[1,2-a]pyrimidine | α,β-Unsaturated ketones/esters, acid or base catalyst | A six-membered pyrimidine ring fused to the pyrimidine. |

| Thiazolo[3,2-a]pyrimidine | α-Halo acids followed by cyclization | A five-membered thiazole (B1198619) ring fused to the pyrimidine. |

This table illustrates potential fused heterocyclic systems that could be synthesized from this compound based on established synthetic routes for 2-aminopyrimidines.

Theoretical and Computational Chemistry Approaches to 2 2 Aminopyrimidin 5 Yl Ethan 1 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size of 2-(2-Aminopyrimidin-5-yl)ethan-1-ol. While specific DFT data for this compound is not prevalent, studies on related aminopyrimidine derivatives demonstrate the utility of this approach.

DFT calculations are routinely used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in the ground state. For instance, a DFT study on N-(pyrimidyl)-ω-amino acids at the B3LYP/6-311++G(d,p) level of theory has been used to analyze structural parameters and hydrogen bonding networks, which would be equally applicable to this compound to understand its conformational preferences and intramolecular interactions. rsc.org Similarly, research on diaminopyrimidine sulfonate derivatives utilized the B3LYP/6-311G(d,p) level to find a close correspondence between theoretical and experimental X-ray crystallographic parameters. acs.org

Furthermore, DFT is employed to calculate a variety of electronic properties. These include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly insightful as it highlights regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions. For this compound, the amino group and the nitrogen atoms in the pyrimidine (B1678525) ring would be expected to be electron-rich, while the hydroxyl proton would be electron-poor.

Table 1: Representative DFT-Calculated Properties for a Generic 2-Aminopyrimidine (B69317) Derivative

| Property | Typical Calculated Value/Observation | Significance for this compound |

|---|---|---|

| Optimized Geometry | Bond lengths and angles consistent with experimental data from similar structures. | Provides a precise 3D model of the molecule. |

| Dipole Moment | Moderate to high, due to polar functional groups. | Influences solubility and intermolecular forces. |

| MEP Surface | Negative potential around ring nitrogens and amino group; positive potential near hydroxyl H. | Predicts sites for hydrogen bonding and other non-covalent interactions. |

| Vibrational Frequencies | Calculated IR spectra can be correlated with experimental data to confirm structure. | Aids in the characterization of the synthesized compound. |

This table is illustrative and based on general findings for aminopyrimidine derivatives.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Studies on aminopyridines and their salts have compared results from DFT, HF, and MP2 methods with experimental data. researchgate.net For this compound, high-level ab initio calculations could be used to benchmark the results from DFT and to obtain highly accurate electronic properties, such as ionization potentials and electron affinities. These methods are particularly valuable for small molecular systems or for calibrating less expensive methods.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would likely show the HOMO localized on the electron-rich aminopyrimidine ring, particularly the amino group and ring nitrogens. The LUMO would likely be distributed over the pyrimidine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations on diaminopyrimidine sulfonates have been used to compute FMOs and MEPs to understand their electronic properties and nonlinear optical potential. acs.org

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -(ELUMO + EHOMO) / 2 | Measures the ability to attract electrons. |

These parameters would be calculated using the energies of the frontier orbitals obtained from DFT or ab initio methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, providing insights into conformational changes and intermolecular interactions in different environments (e.g., in a solvent or interacting with a biological macromolecule).

For this compound, MD simulations could be used to:

Explore the conformational landscape of the flexible ethan-1-ol side chain.

Study the solvation of the molecule in water or other solvents, analyzing the hydrogen bonding network.

Simulate the interaction of the molecule with a biological target, such as an enzyme's active site, to understand the stability of the binding pose.

Although no specific MD studies on this compound were found, MD simulations are a standard tool in drug discovery and have been applied to study the binding of pyrimidine derivatives to various protein targets. youtube.com

Computational Studies of Reaction Mechanisms and Energetics

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing researchers to map out the energy profile of a reaction, including transition states and intermediates. This information helps in understanding how a reaction proceeds and in optimizing reaction conditions.

For this compound, computational studies could investigate its synthesis or its metabolic pathways. For example, DFT calculations could be used to model the transition state of a key step in its synthesis, providing insights that could lead to improved yields or selectivity. A study on the Biginelli reaction to produce 2-amino-1,4-dihydropyrimidines used DFT calculations to show that the reaction has accessible energetics under the given conditions. nih.gov

In Silico Ligand-Receptor Docking and Binding Affinity Predictions

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is central to structure-based drug design. Docking algorithms place the ligand in the binding site of the receptor in various conformations and score the resulting poses based on their predicted binding affinity. researchgate.netbiotech-asia.org

Numerous studies have employed molecular docking to investigate the potential of 2-aminopyrimidine derivatives as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of β-glucuronidase mdpi.comnih.gov, insulin-like growth factor 1 receptor (IGF1R), and epidermal growth factor receptor (EGFR) to rationalize their inhibitory activities. researchgate.netinformahealthcare.com

If this compound were to be investigated as a potential drug candidate, molecular docking would be a critical first step. It would be docked into the active site of its putative target to:

Predict its binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Estimate its binding affinity, which can be used to rank it against other potential inhibitors.

Guide the design of more potent analogs by identifying positions on the molecule where modifications could enhance binding.

Table 3: Illustrative Docking Results for a Hypothetical 2-Aminopyrimidine Ligand

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 | 1HCK | -7.9 | LYS 33, THR 14 | Hydrogen Bond |

| β-Glucuronidase | 3HN1 | -8.5 | GLU 418, TYR 468 | Hydrogen Bond, Pi-Pi Stacking |

This table presents representative data from docking studies of various aminopyrimidine derivatives against known protein targets to illustrate the type of information obtained. researchgate.netmdpi.comnih.gov

Prediction of Molecular Electrostatic Potential (MESP) and Electron Localization Function (ELF)

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is calculated from the molecule's electron density and represents the electrostatic interaction energy between the molecule and a positive point charge at any given location in the surrounding space. This potential map reveals regions that are electron-rich (negative potential), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential), which are prone to nucleophilic attack.

For this compound, an MESP analysis would be expected to show regions of negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethanol (B145695) group, indicating their Lewis basicity and propensity to act as hydrogen bond acceptors. rsc.orgnih.gov Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, highlighting their role as potential hydrogen bond donors. Studies on similar molecules, such as aminopyridine derivatives, have successfully used MESP to understand differences in reactivity and susceptibility to metabolic processes like N-oxidation. nih.gov For instance, the accessibility and depth of the negative potential near the ring nitrogens can determine their likelihood of protonation or interaction with electrophiles. nih.gov In the design of pyrazolo-pyrimidine inhibitors, MESP has been employed to optimize hydrogen-bonding interactions and thereby modulate biological potency. rsc.org

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a quantum chemical method used to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of bonding and electron pairs. wikipedia.org ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. wikipedia.orgaps.org An ELF value of 0.5 corresponds to a uniform electron gas, often found in metallic bonding. aps.org

An ELF analysis of this compound would distinctly map its chemical features. It would delineate the core electrons of the carbon, nitrogen, and oxygen atoms, and more importantly, the valence electrons. The analysis would reveal localization basins corresponding to the C-C, C-H, C-N, N-H, C-O, and O-H covalent bonds. Furthermore, distinct basins for the lone pairs on the pyrimidine ring nitrogens and the hydroxyl oxygen would be visible. wikipedia.org This provides a "faithful visualization of VSEPR theory in action" by showing the spatial arrangement of bonding and non-bonding electron pairs. wikipedia.org The ELF is a powerful tool for understanding the electronic structure beyond simple orbital descriptions and is invariant to the transformation of molecular orbitals. wikipedia.org

Global and Local Philicity Indices and Fukui Function Analysis

Global and Local Philicity Indices

For this compound, these indices would be calculated from the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A higher HOMO energy suggests a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). Theoretical studies on related aromatic systems like pyridine (B92270) and pyrimidine have used these calculations to understand their electronic properties and reactivity. iiste.org

Fukui Function Analysis

The Fukui function, f(r), is a key concept in conceptual DFT that identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. wikipedia.org This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack. researchgate.net

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron addition). The site with the highest value is the most likely to accept an electron.

f-(r): for electrophilic attack (electron removal). The site with the highest value is the most likely to donate an electron.

f0(r): for radical attack.

These functions can be "condensed" to individual atomic sites within the molecule, yielding condensed Fukui functions (fk+, fk-, and fk0 for atom k). wikipedia.orgscm.com

For this compound, a Fukui function analysis would provide a detailed map of its site-specific reactivity. It would be expected that the nitrogen atoms of the pyrimidine ring and potentially the oxygen atom of the ethanol group would show high f- values, marking them as primary sites for electrophilic attack. The carbon atoms within the pyrimidine ring, depending on their electronic environment, would likely be the principal sites for nucleophilic attack, exhibiting high f+ values.

The following table illustrates how condensed Fukui function data for this compound would be presented. Note: The following data is illustrative and not based on actual calculations for this specific molecule, as such data is not publicly available.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| N1 (ring) | 0.05 | 0.25 | 0.15 |

| C2 (ring) | 0.18 | 0.03 | 0.105 |

| N3 (amino) | 0.04 | 0.28 | 0.16 |

| C4 (ring) | 0.22 | 0.02 | 0.12 |

| C5 (ring) | 0.09 | 0.08 | 0.085 |

| C6 (ring) | 0.20 | 0.04 | 0.12 |

| C7 (ethyl) | 0.06 | 0.07 | 0.065 |

| C8 (ethyl) | 0.07 | 0.06 | 0.065 |

| O (hydroxyl) | 0.09 | 0.17 | 0.13 |

From these illustrative data, one could infer that the primary sites for electrophilic attack are the nitrogen atoms (N1 and N3), while the most reactive sites for nucleophilic attack are specific carbon atoms on the pyrimidine ring (C4 and C6).

Further analysis involves using these Fukui functions to calculate local philicity indices, which quantify the electrophilic or nucleophilic character of each atomic site. These local indices provide a more refined prediction of reactivity.

The table below provides an example of how local philicity indices for this compound might be presented. Note: This data is for illustrative purposes only.

| Atom | Local Electrophilicity (ωk) | Local Nucleophilicity (ωk) |

| N1 (ring) | 0.15 | 0.75 |

| C2 (ring) | 0.54 | 0.09 |

| N3 (amino) | 0.12 | 0.84 |

| C4 (ring) | 0.66 | 0.06 |

| C5 (ring) | 0.27 | 0.24 |

| C6 (ring) | 0.60 | 0.12 |

| C7 (ethyl) | 0.18 | 0.21 |

| C8 (ethyl) | 0.21 | 0.18 |

| O (hydroxyl) | 0.27 | 0.51 |

This hypothetical data would suggest that atoms C4 and C6 are the strongest electrophilic sites, while the amino nitrogen (N3) and the ring nitrogen (N1) are the most powerful nucleophilic centers in the molecule. Such detailed computational analyses are invaluable for understanding the intrinsic chemical properties of a molecule like this compound, guiding further experimental research.

Mechanistic Insights into Biological Activities and Structure Activity Relationships of 2 2 Aminopyrimidin 5 Yl Ethan 1 Ol Analogs

Molecular Targets and Binding Mechanisms of 2-Aminopyrimidine (B69317) Derivativesnih.govoup.com

The biological effects of 2-aminopyrimidine derivatives are mediated through their interaction with a range of molecular targets. The versatility of the aminopyrimidine ring allows it to serve as a crucial pharmacophore for interacting with nucleic acids, enzymes, and receptors. researchgate.net

The pyrimidine (B1678525) ring is a fundamental structural moiety of nucleic acids like DNA and RNA. researchgate.netnih.gov The interaction of pyrimidine analogs with the machinery of DNA synthesis, such as DNA polymerases, provides insight into their mechanism of action. Studies on pyrimidine nucleotide analogues where the O2 carbonyl group is absent—a feature of the 2-aminopyrimidine core—have shown that such modifications can be profoundly inhibitory to DNA polymerase activity. oup.com

The crystal structure of DNA polymerase complexes indicates that the enzyme's active site makes specific contacts with the incoming nucleotide. The minor groove of the DNA in the complex is accessible to protein side chains that can form hydrogen bonds with the O2 atoms of pyrimidines. oup.com The replacement of the 2-keto group with an amino group, as in 2-aminopyrimidine derivatives, alters these potential hydrogen bonding patterns. This can lead to improper folding at the active site, blocking the formation of the activated state required for phosphodiester bond formation and subsequent chain elongation. oup.com For example, triphosphate derivatives of pyrimidines lacking the 2-keto group were found to be potent inhibitors of PCR catalyzed by Taq polymerase and failed to be incorporated into DNA during primer extension experiments. oup.com

2-Aminopyrimidine derivatives have been identified as potent inhibitors of several classes of enzymes, including hydrolases and kinases.

β-Glucuronidase Inhibition: Elevated activity of β-glucuronidase is linked to various pathologies, including certain types of cancer. nih.govresearchgate.net A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their β-glucuronidase inhibitory activity. nih.govmdpi.com The synthesis often involves the reaction of commercially available 2-amino-4,6-dichloropyrimidine (B145751) with various amines. nih.govmdpi.com Out of a series of twenty-seven synthesized compounds, several showed significant inhibitory activity, with one compound in particular exhibiting an IC₅₀ value of 2.8 ± 0.10 µM, far superior to the standard D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). nih.govsemanticscholar.org

Molecular docking studies suggest that the presence of donor or acceptor functionalities is crucial for potent inhibition. nih.govsemanticscholar.org These studies help predict the binding modes and molecular interactions between the 2-aminopyrimidine derivatives and the enzyme's active site. mdpi.com

Kinase Inhibition: The 2-aminopyrimidine scaffold is a widely utilized hinge-binding motif in the design of protein kinase inhibitors. researchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The aminopyrimidine group can form key hydrogen bonds with the kinase hinge residues that connect the N- and C-terminal lobes of the catalytic domain. researchgate.net

Derivatives have been designed as inhibitors for specific kinases:

Lysine-Specific Demethylase 1 (LSD1): Based on the structure of AZD9291, a series of 2-aminopyrimidine derivatives were designed as LSD1 inhibitors. The most promising compound, X43, showed an IC₅₀ of 0.89 μM and exhibited high selectivity over other enzymes like EGFR and MAO-A/B. nih.gov

Epidermal Growth Factor Receptor (EGFR): To combat drug resistance from EGFR mutations in non-small cell lung cancer, aminopyrimidine derivatives with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) side chains were developed. The lead compound, A12, was a potent reversible inhibitor of EGFRL858R/T790M with an IC₅₀ of 4.0 nM. nih.gov

The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor (GPCR) that has emerged as a promising drug target for inflammatory diseases like asthma and rheumatoid arthritis. nih.govtci-thaijo.org The 2-aminopyrimidine chemotype has been a focus of H4R drug discovery programs, leading to compounds that have advanced to clinical trials. nih.gov

A series of 2-aminopyrimidines were synthesized and identified as potent ligands for the H4R. nih.govacs.org Starting from a hit identified in a high-throughput screening campaign, structure-activity relationship (SAR) studies led to the optimization of potency. acs.org These compounds act as antagonists or inverse agonists at the H4 receptor, blocking the signaling pathways that lead to inflammatory responses. tci-thaijo.orgimrpress.com For instance, the antagonist JNJ-7777120, which features a related aminopyrimidine core, was shown to block histamine-induced chemotaxis and calcium influx in mast cells. tci-thaijo.org

Rational Design and Synthesis of Biologically Active Analogs based on the 2-(2-Aminopyrimidin-5-yl)ethan-1-ol Scaffoldacs.org

The rational design of novel analogs based on a lead scaffold like this compound is a cornerstone of modern drug discovery. This process involves identifying a promising initial compound and systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The synthesis of 2-aminopyrimidine derivatives often employs nucleophilic substitution reactions. A common and efficient method involves reacting 2-amino-4,6-dichloropyrimidine with a variety of amines, often in the presence of a base like triethylamine (B128534) under solvent-free conditions. nih.govmdpi.com This approach allows for the generation of a diverse library of analogs for biological screening. mdpi.com

Examples of rational design include:

EGFR Inhibitors: Based on the binding mode of the known drug AZD9291, new aminopyrimidine derivatives were designed to specifically target the T790M resistance mutation in EGFR. nih.gov

Bone Anabolic Agents: Tri-substituted pyrimidine derivatives were designed and synthesized to promote bone formation. Initial screening led to the identification of compounds with a free 2-amino group as potent agents, which were then further optimized. nih.gov

Histamine H4 Receptor Ligands: Optimization of a screening hit involved systematically modifying the core pyrimidine moiety and its substituents at various positions to improve potency and in vivo efficacy. nih.govacs.org

Structure-Activity Relationship (SAR) Analysis of Functional Group Substitutionsoup.commdpi.comnih.gov

Structure-Activity Relationship (SAR) analysis is the process of correlating changes in a molecule's structure with its biological activity. drugdesign.orgcollaborativedrug.com This is critical for optimizing lead compounds into drug candidates. grafiati.com For 2-aminopyrimidine analogs, SAR studies have provided crucial insights into the role of different functional groups.

Modifications to the central pyrimidine ring and its substituents have a profound impact on the biological activity and target selectivity of the resulting analogs.

For Histamine H4 Receptor Ligands: SAR studies on a series of 2-aminopyrimidines revealed key determinants for potency. nih.govacs.org

Position 6: This position was found to be highly amenable to optimization. Replacing an initial tert-butyl group with aromatic and secondary amine moieties significantly enhanced activity. acs.org

Position 4: Substitution at this position was also explored, with groups like methylpiperazine being incorporated. nih.govacs.org

Position 5: Modifications at this position were also investigated as part of a systematic optimization campaign. acs.org The introduction of halogen atoms, such as chloro or fluoro, is a common strategy in drug design. Studies on other pyrimidine derivatives have shown that 5-chloro-substituted compounds can display more consistent biological activities compared to their 5-fluoro counterparts. researchgate.net

For β-Glucuronidase Inhibitors: While the core modification was on a phenyl ring attached to the pyrimidine, the electronic and steric properties of these substituents indirectly influenced the pyrimidine core's interaction with the enzyme. nih.govmdpi.com

The length of an alkoxy chain at the C-4 position of an attached phenyl ring was found to be important for activity. nih.gov

Similarly, increasing the alkyl chain length of a substituent on the phenyl ring led to increased β-glucuronidase inhibition. nih.gov

These findings underscore the importance of systematic modifications around the 2-aminopyrimidine core to fine-tune the biological profile of these versatile compounds. ontosight.ai

Interactive Data Table: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Analogs

Below are the inhibitory activities of selected 2-aminopyrimidine derivatives against β-Glucuronidase. nih.gov

| Compound | IC₅₀ (µM) |

| 24 | 2.8 ± 0.10 |

| 8 | 72.0 ± 6.20 |

| 9 | 126.43 ± 6.16 |

| 23 | 257.0 ± 4.18 |

| 22 | 300.25 ± 12.5 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Applications of 2 2 Aminopyrimidin 5 Yl Ethan 1 Ol Derivatives in Advanced Chemical Synthesis and Design

Utilization as Versatile Heterocyclic Building Blocks

The 2-aminopyrimidine (B69317) structure is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity, and is a cornerstone in the synthesis of many biomolecules and pharmaceuticals. nih.govnih.gov Derivatives of 2-(2-Aminopyrimidin-5-yl)ethan-1-ol are highly valued as heterocyclic building blocks because they provide a reliable foundation for constructing more complex molecular architectures. enamine.netnih.gov The presence of multiple reactive sites on the this compound core allows for a variety of chemical transformations, enabling the systematic development of new compounds.

The primary amino group can undergo reactions such as acylation, alkylation, and arylation. The hydroxyl group on the ethanol (B145695) side chain can be oxidized, esterified, or used as a handle to attach other molecular fragments. Furthermore, the nitrogen atoms within the pyrimidine (B1678525) ring can be involved in complexation or further ring-forming reactions. This multi-functional nature makes the compound a key intermediate in the synthesis of a wide array of organic molecules. nih.gov For instance, 2-aminopyrimidine derivatives are used as starting materials for fused heterocycles like imidazopyrimidines and pyridopyrimidines. nih.gov

Table 1: Potential Chemical Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure | Application |

|---|---|---|---|

| 2-Amino Group | Acylation | Amide | Modulation of electronic properties, introduction of new binding groups. |

| Sulfonylation | Sulfonamide | Bioisosteric replacement, enhanced metabolic stability. | |

| Buchwald-Hartwig Amination | N-Aryl Derivative | Core structure for kinase inhibitors, extension of molecular scaffold. | |

| 5-Ethanol Group | Oxidation | Carboxylic Acid | Introduction of a key acidic binding group, precursor for amides. |

| Esterification | Ester | Prodrug strategies, attachment of reporter groups. | |

| Etherification (e.g., Mitsunobu) | Ether | Linkage to other molecular fragments or polymer supports. | |

| Pyrimidine Ring | N-Alkylation | Quaternary Pyrimidinium Salt | Altered solubility and electronic properties. |

| Cyclocondensation | Fused Heterocycle | Creation of complex polycyclic systems. |

Role in the Development of Chiral Organocatalysts

While direct reports on the use of this compound in organocatalysis are not prominent, its structure contains the essential features for the design of novel chiral catalysts. The field of asymmetric organocatalysis relies on small, chiral organic molecules to accelerate chemical reactions and control their stereochemical outcome.

The design of effective organocatalysts often involves combining a chiral scaffold with functional groups capable of interacting with substrates, such as through hydrogen bonding. bldpharm.com The this compound molecule possesses a chiral center at the carbon bearing the hydroxyl group (if appropriately derivatized), making it a suitable starting point for chiral ligands. nih.gov The aminopyrimidine moiety can act as a hydrogen-bond donor and acceptor, which is a key mechanism for substrate activation in many organocatalytic reactions.

The development of chiral ligands from readily available amino alcohols is a well-established strategy in asymmetric catalysis. nih.gov By modifying the hydroxyl and amino groups of this compound, it is possible to synthesize a library of chiral ligands. These ligands could then be applied in metal-catalyzed reactions or used directly as metal-free organocatalysts for reactions such as aldol (B89426) additions, Michael reactions, or asymmetric reductions, where controlling the three-dimensional arrangement of reactants is crucial.

Design of Chemical Probes for Biological Systems

Chemical probes are specialized small molecules used to study the function of proteins and other biological targets in their native environment. researchgate.net A well-designed probe must be potent and selective for its target. rsc.org The 2-aminopyrimidine scaffold is present in numerous enzyme inhibitors, making this compound an attractive starting point for developing chemical probes. nih.gov

The design process involves taking a known inhibitor scaffold and appending a reporter tag (like a fluorophore or biotin) or a reactive group (like a photo-affinity label) for target identification. The ethanol side chain of this compound provides a convenient and non-disruptive attachment point for these functional handles. This allows the core aminopyrimidine structure to maintain its binding affinity for the target protein, while the attached group enables visualization or covalent labeling. For example, diazirine-based photoreactive groups can be attached to create activity-based probes that form a covalent bond with the target protein upon UV irradiation, allowing for subsequent identification and analysis.

Table 2: Strategy for Converting an Inhibitor Scaffold into a Chemical Probe

| Component | Function | Example Modification on this compound |

|---|---|---|

| Binding Scaffold | Provides affinity and selectivity for the biological target. | The core 2-aminopyrimidine structure, potentially with further substitution. |

| Linker | Connects the scaffold to the reporter/reactive group without disrupting binding. | The ethanol side chain can be extended or functionalized. |

| Reporter/Reactive Group | Enables detection or covalent capture of the target. | Attachment of a fluorophore (e.g., TAMRA-azide via "click" chemistry) or a photoreactive group (e.g., diazirine) to the ethanol moiety. |

Precursors for Complex Polycyclic and Fused Ring Systems

The synthesis of complex, multi-ring structures is a central goal of organic chemistry, particularly for drug discovery. Fused heterocyclic systems often exhibit unique biological activities. The 2-aminopyrimidine moiety is an excellent precursor for creating such systems through cyclocondensation reactions. nih.gov

In these reactions, the 2-amino group and an adjacent ring nitrogen atom act as a binucleophilic unit. This unit can react with a variety of molecules containing two electrophilic centers to form a new, fused ring. This strategy is commonly used to synthesize important heterocyclic systems such as imidazo[1,2-a]pyrimidines, pyrido[1,2-a]pyrimidines, and triazolopyrimidines. nih.gov The specific fused system created depends on the reagent used to react with the aminopyrimidine starting material. This modular approach allows chemists to systematically build molecular complexity and generate libraries of novel compounds for biological screening.

Table 3: Examples of Fused Heterocyclic Systems from 2-Aminopyrimidine Precursors

| Reagent Type | Resulting Fused Ring System | Significance |

|---|---|---|

| α-Haloketone | Imidazo[1,2-a]pyrimidine (B1208166) | Core of many biologically active compounds, including kinase inhibitors. |

| α,β-Unsaturated Ketone | Pyrido[1,2-a]pyrimidine | Found in fluorescent probes and pharmacologically active agents. |

| Diethyl Malonate | Pyrimido[1,2-a]pyrimidine | Structural motif in various therapeutic candidates. |

Emerging Research Areas and Future Perspectives for 2 2 Aminopyrimidin 5 Yl Ethan 1 Ol Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 2-aminopyrimidine (B69317) derivatives is a well-established field, yet there is a continuous drive for the development of more efficient, high-yielding, and versatile methods. ijpsjournal.com Traditional approaches often require harsh reaction conditions, but contemporary research is shifting towards more sophisticated strategies.

Future synthetic research for 2-(2-aminopyrimidin-5-yl)ethan-1-ol and its analogs could focus on the following areas:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. jmaterenvironsci.com The development of novel MCRs could provide a direct and streamlined route to complex pyrimidine (B1678525) structures. researchgate.net

Catalyst-Free and Solvent-Free Synthesis: Inspired by green chemistry principles, methods that eliminate the need for catalysts and hazardous solvents are highly desirable. nih.gov For instance, the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines has been successfully achieved under solvent-free and catalyst-free conditions, providing good to excellent yields of 2-aminopyrimidine derivatives. mdpi.com Similar approaches could be adapted for the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Exploring flow chemistry for pyrimidine synthesis could lead to more efficient and reproducible production methods.

| Synthetic Approach | Key Advantages | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste. jmaterenvironsci.comrasayanjournal.co.in | Direct synthesis from simple precursors in a single step. |

| Catalyst-Free/Solvent-Free Synthesis | Environmentally friendly, simplified workup, cost-effective. nih.govmdpi.com | Greener synthesis route, minimizing hazardous waste. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. rasayanjournal.co.in | Rapid and efficient synthesis of the target compound and its derivatives. |